rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis
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Overview
Description
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis is a heterocyclic compound that features a unique combination of a pyran ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminothiazole with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrano[4,3-d][1,3]thiazole ring system. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .
Scientific Research Applications
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-aminothiazole: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Pyran derivatives: Compounds with similar pyran ring structures but different fused ring systems.
Uniqueness
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis is unique due to its fused pyrano-thiazole ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27461-03-6 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
UFYIWZHJBCLUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(O1)C)SC(=N2)N |
Origin of Product |
United States |
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